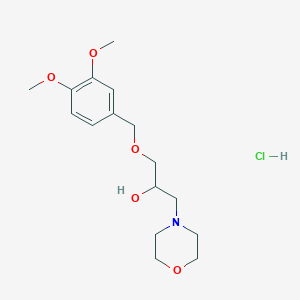

1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride

Description

1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride is a synthetic organic compound featuring a morpholine ring linked to a propan-2-ol backbone substituted with a 3,4-dimethoxybenzyl ether group.

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methoxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO5.ClH/c1-19-15-4-3-13(9-16(15)20-2)11-22-12-14(18)10-17-5-7-21-8-6-17;/h3-4,9,14,18H,5-8,10-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCQQXUVSHIZAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)COCC(CN2CCOCC2)O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride typically involves the reaction of 3,4-dimethoxybenzyl chloride with morpholine in the presence of a base, followed by the addition of 2-propanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the morpholine or benzyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Hypothetical molecular formula and mass calculated based on structure.

†Calculated using standard atomic weights.

‡Estimated based on CAS 467242-24-6 ().

Key Observations:

Substituent Effects on Lipophilicity: The dimethoxybenzyl group in the target compound increases lipophilicity compared to the dimethylphenoxy () or methoxyphenoxy () analogs. This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Functional Group Comparisons: The benzyl ether linkage in the target compound contrasts with the isoquinoline core of papaverine (). While both share 3,4-dimethoxybenzyl motifs, papaverine’s spasmolytic activity is tied to phosphodiesterase (PDE) inhibition, whereas the target compound’s morpholine group may target adrenergic or serotonin receptors.

Pharmacological Potential

While direct activity data are unavailable, structural parallels suggest:

- Cardiovascular Applications : Morpholine derivatives often exhibit vasodilatory or antihypertensive effects. The compound’s dimethoxybenzyl group may synergize with morpholine to modulate ion channels or adrenergic receptors.

Biological Activity

1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride, identified by its CAS number and molecular formula , is a compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 347.83 g/mol

- CAS Number : Not explicitly provided in the search results but can be inferred from the chemical name.

Biological Activity Overview

The compound exhibits various biological activities, particularly in the context of cancer research and osteoclast inhibition. A summary of its biological activities includes:

- Anti-cancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.

- Osteoclast Inhibition : The compound has been evaluated for its ability to inhibit osteoclastic bone resorption, which is crucial in the treatment of osteoporosis.

- Cytotoxicity : The compound's derivatives have shown varying degrees of cytotoxicity against cancer cell lines such as K562 and MIA PaCa-2. For example, certain derivatives exhibited IC50 values indicating effective inhibition of cell growth.

- Receptor Antagonism : Some studies indicate that compounds with similar structures may act as antagonists at specific receptors, contributing to their therapeutic potential.

Table 1: Biological Activities of Related Compounds

| Compound | Activity | IC50 (μM) | Reference |

|---|---|---|---|

| 1 | Anti-cancer (K562) | 0.66 | |

| 2 | Osteoclast inhibition | - | |

| 3 | Cytotoxic (MIA PaCa-2) | >10 |

Case Study: Anti-Osteoclastic Activity

A study highlighted the anti-osteoclastic activity of similar compounds, demonstrating their effectiveness in reducing bone resorption in vitro and in vivo. This mechanism is vital for developing treatments for osteoporosis and other bone-related disorders .

Case Study: Cytotoxicity Evaluation

In a comparative study, several derivatives were synthesized and tested for their cytotoxic effects on K562 cells. The most potent derivatives achieved IC50 values significantly lower than standard treatments, indicating their potential as effective chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.